molecular formula C6H7BrMgN2O2 B14876336 2,4-Dimethoxypyrimidin-5-ylmagnesium bromide

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide

Cat. No.: B14876336
M. Wt: 243.34 g/mol
InChI Key: KQBVVZZBBDEAJV-UHFFFAOYSA-M
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Description

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide is typically prepared by reacting 2,4-dimethoxypyrimidine with magnesium in the presence of bromine in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out at low temperatures to control the reactivity.

    Substitution Reactions: Common reagents include alkyl halides. The reaction is usually carried out in an inert solvent like THF.

    Coupling Reactions: Common reagents include palladium catalysts and various ligands. The reaction conditions vary depending on the specific coupling reaction being performed.

Major Products Formed

    Nucleophilic Addition: Alcohols

    Substitution Reactions: Substituted organic compounds

    Coupling Reactions: Complex organic molecules with new carbon-carbon bonds

Scientific Research Applications

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,4-dimethoxypyrimidin-5-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction being performed, but generally involve the formation of a new carbon-carbon bond through nucleophilic addition or substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxypyrimidine
  • 2,4-Dimethoxy-5-pyrimidinylboronic acid
  • 2,6-Dimethoxypyrimidine

Uniqueness

2,4-Dimethoxypyrimidin-5-ylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Unlike other similar compounds, it can be used in a wide range of reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

magnesium;2,4-dimethoxy-5H-pyrimidin-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O2.BrH.Mg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVVZZBBDEAJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=[C-]1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrMgN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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